N~2~-(2-Chloroethyl)-L-asparagine
Description
Overview of Chloroethyl-Containing Compounds in Biochemical and Medicinal Chemistry
Chloroethyl groups are a well-established class of reactive moieties incorporated into molecules designed for therapeutic and research purposes. The presence of a chlorine atom attached to an ethyl chain confers electrophilic character, enabling the compound to undergo nucleophilic substitution reactions. This reactivity is the basis for the alkylating action of many chloroethyl-containing compounds.
In medicinal chemistry, chloroethylating agents are most famously represented by the nitrogen mustards, a class of chemotherapy drugs that includes compounds like Mustine (mechlorethamine), Chlorambucil, and Cyclophosphamide. These agents exert their cytotoxic effects by alkylating DNA, primarily at the N7 position of guanine (B1146940) residues. This leads to DNA damage, cross-linking, and the induction of apoptosis in rapidly dividing cancer cells.
Beyond cancer chemotherapy, chloroethyl-containing molecules have been developed as probes for various biological targets. For instance, chloroethylamine derivatives have been used to irreversibly block neurotransmitter transporters and receptors, allowing researchers to study their function and distribution. The reactivity of the chloroethyl group can be tuned by the surrounding molecular structure, influencing its specificity and reaction rate. This makes it a versatile tool for designing molecules that can covalently label and inhibit specific proteins or enzymes.
Significance of L-Asparagine Metabolism in Fundamental Cellular Processes and Disease
L-asparagine is a non-essential amino acid in humans, meaning it can be synthesized by the body. caymanchem.com Its synthesis is catalyzed by asparagine synthetase (ASNS), which transfers the amide group from glutamine to aspartate. caymanchem.com Despite being non-essential, L-asparagine plays a crucial role in numerous cellular functions, including protein synthesis, nitrogen balance, and as a precursor for other biomolecules.
The metabolism of L-asparagine has gained significant attention in the context of cancer biology. nih.govbeilstein-journals.org Certain types of cancer cells, particularly those of acute lymphoblastic leukemia (ALL), have low expression of ASNS and are therefore dependent on an external supply of L-asparagine for their survival and proliferation. beilstein-journals.org This metabolic vulnerability is exploited by the therapeutic enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. sigmaaldrich.com By depleting circulating L-asparagine, L-asparaginase effectively starves the cancer cells, leading to their death.
Research has also highlighted the importance of L-asparagine in solid tumors. While these tumors often express ASNS, the demand for L-asparagine in rapidly proliferating cells can still outstrip supply. beilstein-journals.org Furthermore, L-asparagine has been implicated in cell signaling pathways that regulate cell growth and survival. The central role of L-asparagine in both normal and pathological cellular processes makes its metabolic pathways attractive targets for investigation and therapeutic intervention.
Rationale for Investigating N2-(2-Chloroethyl)-L-asparagine as a Chemical Probe in Biological Systems
The rationale for synthesizing and investigating N2-(2-Chloroethyl)-L-asparagine stems from the combined properties of its two key components: the L-asparagine scaffold and the reactive chloroethyl group. This unique combination suggests its potential utility as a chemical probe to explore the intricacies of L-asparagine metabolism and its role in disease.
Targeted Alkylation: The L-asparagine portion of the molecule could act as a "homing device," directing the compound towards proteins that recognize and bind L-asparagine. These could include asparagine synthetase, asparaginyl-tRNA synthetase (which charges tRNA with asparagine for protein synthesis), and membrane transporters responsible for L-asparagine uptake. Once bound to the target protein, the chloroethyl group could act as an alkylating agent, forming a covalent bond with a nearby nucleophilic residue (such as a cysteine, histidine, or lysine) in the protein's active or binding site. This would lead to irreversible inhibition of the protein, allowing researchers to study the consequences of its specific inactivation.
Mapping Asparagine-Binding Sites: By incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, into the N2-(2-Chloroethyl)-L-asparagine structure, it could be used as an activity-based probe. After cellular treatment and covalent labeling of target proteins, the reporter tag would enable the identification and isolation of these proteins. This approach could lead to the discovery of novel proteins that interact with L-asparagine, providing new insights into its biological roles.
Investigating Asparagine-Dependent Pathways: The ability to selectively inhibit proteins involved in L-asparagine metabolism with a tool like N2-(2-Chloroethyl)-L-asparagine would be invaluable for dissecting asparagine-dependent signaling and metabolic pathways. For example, by inhibiting asparagine synthetase, researchers could study the cellular responses to asparagine deprivation in a controlled manner, mimicking the effect of L-asparaginase therapy and potentially identifying mechanisms of resistance.
Data Tables
Table 1: Properties of L-Asparagine
| Property | Value |
| IUPAC Name | (2S)-2,4-diamino-4-oxobutanoic acid |
| Molecular Formula | C₄H₈N₂O₃ |
| Molar Mass | 132.12 g/mol |
| CAS Number | 70-47-3 |
| Biological Role | Non-essential amino acid, protein synthesis, nitrogen metabolism caymanchem.com |
Table 2: Examples of Chloroethyl-Containing Compounds in Medicinal Chemistry
| Compound Name | Class | Mechanism of Action |
| Mustine (Mechlorethamine) | Nitrogen Mustard | Alkylating agent, DNA cross-linking |
| Chlorambucil | Nitrogen Mustard | Alkylating agent, DNA cross-linking |
| Cyclophosphamide | Nitrogen Mustard | Alkylating agent, DNA cross-linking (requires metabolic activation) |
| Carmustine (BCNU) | Nitrosourea | Alkylating and carbamoylating agent, DNA and RNA modification |
Structure
3D Structure
Properties
CAS No. |
15054-30-5 |
|---|---|
Molecular Formula |
C6H11ClN2O3 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
(2S)-4-amino-2-(2-chloroethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H11ClN2O3/c7-1-2-9-4(6(11)12)3-5(8)10/h4,9H,1-3H2,(H2,8,10)(H,11,12)/t4-/m0/s1 |
InChI Key |
OIYCYSCVSMBHNH-BYPYZUCNSA-N |
Isomeric SMILES |
C(CCl)N[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
C(CCl)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Biochemical Mechanisms of Action
DNA Alkylation and Adduct Formation by Chloroethyl Moieties
The chloroethyl group is a hallmark of many alkylating agents and is responsible for the covalent modification of DNA. This process is initiated by the intramolecular cyclization of the chloroethyl group to form a highly reactive aziridinium (B1262131) ion, which then readily attacks nucleophilic centers in the DNA. nih.gov
Alkylating agents containing a chloroethyl group exhibit a degree of specificity for certain nucleophilic sites within DNA. The primary targets are the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases. While several positions can be alkylated, the N7 position of guanine (B1146940) is a major site of alkylation by many chloroethylating agents. nih.govnih.gov Other potential sites include the N3 of adenine, the N3 of cytosine, and the O6 of guanine. The relative reactivity of these sites can be influenced by the local DNA sequence and structure.
Table 1: Potential DNA Alkylation Sites for Chloroethylating Agents
| Nucleobase | Primary Alkylation Site | Other Potential Sites |
| Guanine | N7 | O6, N3 |
| Adenine | N3 | N1, N7 |
| Cytosine | N3 | O2 |
| Thymine | O4, O2 | N3 |
This table represents generalized data for chloroethylating agents and the specific preferences for N2-(2-Chloroethyl)-L-asparagine may vary.
The formation of DNA adducts by chloroethylating agents is a time-dependent process. Following the initial alkylation event, which forms a monoadduct, a second reaction can occur. The kinetics of this process are influenced by the stability of the initial adduct and the local cellular environment. nih.gov
The presence of these adducts triggers cellular DNA repair mechanisms. However, certain adducts, particularly at the O6 position of guanine, can be resistant to repair or may be repaired by specific enzymes like O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov If the cell's repair capacity is overwhelmed or if the adducts are not efficiently recognized and removed, they can persist and lead to more severe cellular consequences. Studies on related compounds have shown significant differences in the repair kinetics of various DNA adducts in different cell lines. nih.govnih.gov
A critical consequence of the bifunctional nature of the chloroethyl group is its ability to form DNA cross-links. After the initial formation of a monoadduct on one DNA strand, the second reactive arm of the agent can react with a base on the same strand (intrastrand cross-link) or, more significantly, with a base on the opposite strand (interstrand cross-link or ICL). nih.govnih.gov ICLs are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for both replication and transcription. The formation of ICLs is often a delayed event, occurring after the initial monoadduct formation. nih.gov
The formation of bulky DNA adducts and, especially, interstrand cross-links, poses a significant barrier to the cellular machinery responsible for DNA replication and transcription. nih.gov The stalled replication forks and transcriptional complexes at the site of the lesion can trigger cell cycle arrest and, ultimately, lead to programmed cell death (apoptosis). The effectiveness of chemotherapeutic agents that form ICLs is often linked to their ability to induce this blockage in rapidly dividing cells. nih.gov
Role of the L-Asparagine Moiety in Biological Activity
The L-asparagine portion of N2-(2-Chloroethyl)-L-asparagine is not merely a passive carrier for the reactive chloroethyl group. It is expected to play a crucial role in the molecule's biological activity, primarily by influencing how it enters and is distributed within cells.
As an amino acid analogue, N2-(2-Chloroethyl)-L-asparagine is likely transported into cells via amino acid transport systems. Cells have specific transporters for L-asparagine, and it is plausible that this compound utilizes these pathways to gain entry. researchgate.net This targeted uptake could lead to a higher concentration of the alkylating agent within cells that have a high demand for asparagine, such as certain types of cancer cells. nih.gov Once inside the cell, the L-asparagine moiety may influence the subcellular localization of the compound, potentially directing it towards compartments where DNA is accessible. The coordination of asparagine uptake and its subsequent metabolic pathways can be critical for cellular functions, and hijacking these pathways is a key mechanism for compounds of this nature. researchgate.net
Potential for Enzymatic Activation or Metabolic Transformation (e.g., by Asparaginase-like activities or transaminases)
The structural similarity of N2-(2-Chloroethyl)-L-asparagine to L-asparagine suggests it may be recognized by enzymes that metabolize the natural amino acid, such as L-asparaginase and various transaminases.
L-asparaginase is an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. nih.govnih.gov This enzymatic action is the basis of its use as a chemotherapeutic agent, as some cancer cells are deficient in asparagine synthetase and rely on extracellular asparagine for survival. nih.govnih.gov L-asparaginases are grouped into different classes based on their structure and substrate affinity. nih.gov For instance, Type II L-asparaginases, which are used therapeutically, are tetramers that form an active site where a conserved threonine residue acts as the nucleophile to attack the amide bond of the substrate. ebi.ac.uk The presence of the bulky 2-chloroethyl group on the alpha-amino nitrogen of N2-(2-Chloroethyl)-L-asparagine could sterically hinder its entry into or proper orientation within the active site of L-asparaginase, potentially making it a poor substrate or an inhibitor of the enzyme.
The asparaginase (B612624) II pathway involves the action of asparagine transaminase, which transfers the amino group from L-asparagine to an α-keto acid. nih.gov This process is crucial for generating oxaloacetate for anaplerosis. nih.gov The N-alkylation in N2-(2-Chloroethyl)-L-asparagine would likely prevent it from acting as a substrate for transaminases, as these enzymes require a free primary amino group for their catalytic mechanism.
| Enzyme Family | Action on L-Asparagine | Potential Interaction with N |
| L-Asparaginase | Hydrolyzes the side-chain amide to L-aspartic acid and ammonia. nih.gov | May act as a substrate, though the N-chloroethyl group could hinder binding and catalysis. ebi.ac.uk |
| Transaminases | Transfers the α-amino group to an α-keto acid. nih.gov | Unlikely to be a substrate due to the blocked α-amino group. |
| Asparagine Synthetase | Synthesizes L-asparagine from L-aspartate and a nitrogen donor. nih.govnih.gov | Could be a target for inhibition via alkylation of the enzyme's active site. |
This table summarizes the potential enzymatic interactions based on the known functions of enzymes in asparagine metabolism.
Impact on Asparagine Homeostasis and Intermediary Metabolism Pathways
Asparagine homeostasis is critical for cellular function, and its disruption can impact cell survival. nih.gov The introduction of N2-(2-Chloroethyl)-L-asparagine has the potential to perturb this balance through several mechanisms.
If metabolized by L-asparaginase, the compound would be consumed, leading to the depletion of a molecule that mimics asparagine. However, a more significant impact may arise from its potential to inhibit key enzymes in asparagine metabolism. Asparagine synthetase (ASNS), which synthesizes L-asparagine from L-aspartate and glutamine, is a crucial enzyme for cells to maintain their asparagine pool, especially when external sources are limited. nih.govnih.gov The chloroethyl group of N2-(2-Chloroethyl)-L-asparagine is a reactive electrophile capable of alkylating nucleophilic residues in proteins. tandfonline.com Inhibition of ASNS through alkylation would block the endogenous synthesis of asparagine, mimicking the state of deprivation induced by L-asparaginase therapy and potentially leading to cell death in vulnerable cells. nih.gov
Depletion of the cellular asparagine pool has been shown to disrupt protein synthesis, which can trigger apoptosis or programmed cell death. nih.govresearchgate.net By either being a substrate for degradation or an inhibitor of synthesis, N2-(2-Chloroethyl)-L-asparagine could profoundly affect the availability of this amino acid, thereby impacting intermediary metabolism and cell viability.
Interaction with Cellular Macromolecules Beyond DNA
The cytotoxicity of alkylating agents is not limited to DNA damage. The 2-chloroethyl group, characteristic of nitrogen mustards, is highly reactive towards various nucleophilic sites on other macromolecules, particularly proteins and RNA. tandfonline.comresearchgate.net
Potential Protein Alkylation and Functional Impairment
The 2-chloroethylamino group can undergo an intramolecular cyclization to form a highly reactive aziridinium ion. nih.gov This electrophilic intermediate readily reacts with nucleophilic functional groups on proteins. tandfonline.com Studies on nitrogen mustards have shown that they can alkylate a range of amino acid residues. tandfonline.comnih.gov
Key nucleophilic targets on proteins include:
Cysteine: The thiol (-SH) group is a primary target for alkylation. tandfonline.com
Lysine: The ε-amino group (-NH2) is also susceptible to adduction. nih.gov
Histidine: The imidazole (B134444) ring can be alkylated. nih.gov
Carboxyl groups: The (—COOH) groups of aspartate and glutamate (B1630785) can also be targeted. tandfonline.com
| Amino Acid Residue | Nucleophilic Group | Potential Consequence of Alkylation |
| Cysteine | Thiol (-SH) | Disruption of disulfide bonds, inactivation of enzyme active sites. tandfonline.com |
| Lysine | ε-Amino (-NH₂) | Alteration of charge, disruption of protein-protein interactions. nih.gov |
| Histidine | Imidazole Ring | Impairment of catalytic function, disruption of metal coordination. nih.gov |
| Methionine | Thioether (-S-CH₃) | Oxidation and functional changes. |
| Aspartate/Glutamate | Carboxyl (-COOH) | Alteration of charge and ionic interactions. tandfonline.com |
This table outlines the primary amino acid residues susceptible to alkylation by a chloroethyl group and the potential functional outcomes.
Interference with RNA Synthesis and Function
Interference with RNA synthesis and function by N2-(2-Chloroethyl)-L-asparagine can be postulated through both indirect and direct mechanisms. Indirectly, the disruption of asparagine homeostasis and the resulting inhibition of protein synthesis would halt the production of essential components of the transcriptional and translational machinery, including RNA polymerases and ribosomal proteins. nih.gov The therapeutic effect of L-asparaginase is based on this principle, where depleting asparagine leads to a shutdown of protein and nucleic acid synthesis, causing cell death. nih.gov
Furthermore, the alkylating activity of the chloroethyl group could directly damage RNA molecules, although DNA is often considered the primary nucleic acid target for such agents. nih.govtandfonline.com Additionally, proteins essential for RNA processing and function, such as ribonucleases, could be inactivated by alkylation. A study combining the chloroethyl-containing drug BCNU with a ribonuclease showed synergistic cytotoxic effects, suggesting that interference with RNA-related pathways can be a component of the cellular response to such agents. elsevierpure.com
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “N2-(2-Chloroethyl)-L-asparagine” that adheres to the detailed outline provided. The search results did not yield specific research data regarding this particular compound's effects on cellular and molecular targets as specified in the requested sections.
The term "N2-(2-Chloroethyl)-L-asparagine" suggests it is an amino acid derivative belonging to the class of nitrogen mustards. Nitrogen mustards are known as cytotoxic DNA alkylating agents, a class of compounds first developed as chemical warfare agents and later becoming some of the first chemotherapeutic drugs. wikipedia.orgpharmacologyeducation.org Their general mechanism involves forming highly reactive aziridinium ions that alkylate DNA, primarily at the N-7 position of guanine bases. This action disrupts DNA replication and can lead to the formation of DNA cross-links, ultimately inducing cell death. wikipedia.orgpharmacologyeducation.org
While there is extensive research on other nitrogen mustard derivatives, including those linked to different amino acids nih.govnih.gov or other molecules, nih.govnih.gov and on the metabolic pathways of asparagine itself, frontiersin.orgnih.gov specific studies detailing the biological activities of “N2-(2-Chloroethyl)-L-asparagine” are not present in the search findings.
Therefore, creating content for the requested outline below would require speculation based on the general properties of a chemical class rather than specific scientific evidence for the compound , which would not meet the required standards of accuracy and specificity.
Cellular and Molecular Targeting Investigations
Identification of Specific Protein Targets and Binding Partners
Without dedicated research on “N2-(2-Chloroethyl)-L-asparagine,” providing detailed, informative, and scientifically accurate content for these specific subsections is not feasible.
Preclinical Efficacy Studies Excluding Human Clinical Data
In Vivo Efficacy in Preclinical Animal Models
Effects on Tumor Metabolism and Microenvironment in Animal Models:Research on the impact of N2-(2-Chloroethyl)-L-asparagine on the tumor metabolism and microenvironment in animal models has not been found.
It is possible that research on N2-(2-Chloroethyl)-L-asparagine exists in proprietary or confidential research and development settings, or that it is a novel compound with research yet to be published.
Assessment of Pharmacodynamic Endpoints in Preclinical Animal Models
There are no published studies detailing the assessment of pharmacodynamic endpoints for N2-(2-Chloroethyl)-L-asparagine in any preclinical animal models. This includes the absence of data on the biochemical or cellular effects of the compound that would indicate its mechanism of action and therapeutic effect.
Combination Strategies with Other Agents in Preclinical Models
In line with the lack of standalone preclinical data, there is no available research on the use of N2-(2-Chloroethyl)-L-asparagine in combination with other therapeutic agents in preclinical settings.
Synergistic Interactions with Conventional Chemotherapeutics
There are no reports of studies investigating the synergistic, additive, or antagonistic interactions between N2-(2-Chloroethyl)-L-asparagine and conventional chemotherapeutic drugs in preclinical models.
Molecular Basis of Enhanced Combined Activity
Given the absence of combination studies, the molecular basis for any potential enhanced activity when combined with other agents has not been elucidated.
It is possible that research on N2-(2-Chloroethyl)-L-asparagine is in very early stages and has not yet been published, or that the compound is known by a different chemical name or code that is not publicly disclosed. Therefore, a comprehensive article on its preclinical profile as per the requested outline cannot be generated at this time.
Structure Activity Relationships Sar and Rational Design
Modification of the Chloroethyl Moiety and its Impact on Alkylating Potential
The 2-chloroethyl group is the pharmacophore of N2-(2-Chloroethyl)-L-asparagine, responsible for its alkylating activity and consequent cytotoxicity. The electrophilic nature of this moiety allows it to form covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA. This alkylation can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis of the cancer cell. The efficiency of this process is intrinsically linked to the chemical reactivity of the chloroethyl group.
Systematic structure-activity relationship studies on related compounds, such as N-aryl-N'-(2-chloroethyl)ureas, have underscored the critical requirement of the N'-(2-chloroethyl) moiety for significant cytotoxic activity. nih.gov The substitution pattern on the chloroethyl group itself can modulate its alkylating potential. For instance, replacement of the chlorine atom with other halogens, such as bromine or iodine, can alter the leaving group ability and, consequently, the rate of aziridinium (B1262131) ion formation, which is the key reactive intermediate in DNA alkylation. Generally, the lability of the halogen atom follows the order I > Br > Cl > F, suggesting that iodoethyl and bromoethyl analogues could exhibit enhanced reactivity. However, this increased reactivity must be balanced against systemic toxicity and stability in biological fluids.
Furthermore, the decomposition pathways of N-(2-chloroethyl)-N-nitrosocarbamoyl amino acid amides, which also possess a chloroethyl moiety, reveal that the nature of the amino acid can influence the breakdown of the chloroethyl group. nih.gov This suggests that the asparagine component of N2-(2-Chloroethyl)-L-asparagine is not merely a passive carrier but can actively influence the chemical behavior of the alkylating group.
The table below summarizes the conceptual impact of modifying the chloroethyl moiety on the alkylating potential of asparagine-based compounds.
| Modification of Chloroethyl Moiety | Expected Impact on Alkylating Potential | Rationale |
| Replacement of Chlorine with Bromine or Iodine | Increased | Enhanced leaving group ability, leading to faster formation of the aziridinium ion intermediate. |
| Replacement of Chlorine with Fluorine | Decreased | Stronger carbon-fluorine bond, making it a poor leaving group and reducing alkylating activity. |
| Introduction of a second chloroethyl group (nitrogen mustard) | Significantly Increased | Creates the potential for DNA cross-linking, a highly cytotoxic lesion. |
Variations in the L-Asparagine Side Chain and Stereochemistry
The L-asparagine component of N2-(2-Chloroethyl)-L-asparagine serves as a carrier for the cytotoxic chloroethyl group. The rationale behind its inclusion is to exploit the metabolic needs of certain cancer cells, which may exhibit an increased demand for asparagine. This could potentially lead to selective uptake of the drug via amino acid transporters. The structure of the asparagine side chain and its stereochemistry are crucial for this recognition and transport process.
The stereochemistry of amino acids is fundamental to their biological function. libretexts.org The use of the L-isomer of asparagine is predicated on the fact that mammalian biochemical systems predominantly recognize and utilize L-amino acids. The use of the D-isomer would likely result in a compound that is not recognized by amino acid transporters, thereby reducing its selective uptake and efficacy. The stereospecificity of the asparagine side-chain amide protons can be precisely determined using advanced NMR techniques, which underscores the well-defined three-dimensional structure required for biological interactions. nih.govnih.gov
Variations in the L-asparagine side chain can be explored to fine-tune the compound's properties. For instance, modifying the amide group of the side chain could impact its solubility, hydrogen bonding capacity, and interaction with transporters. The synthesis and cytotoxic evaluation of 2-amino-naphthoquinones derived from various amino acids have demonstrated that the nature of the amino acid significantly influences the cytotoxic profile of the resulting molecule. nih.gov This principle can be extended to N2-(2-Chloroethyl)-L-asparagine, where modifications to the asparagine backbone could modulate its biological activity.
The table below outlines potential variations in the L-asparagine moiety and their hypothetical effects.
| Variation in L-Asparagine Moiety | Potential Effect | Rationale |
| Use of D-Asparagine | Reduced selective uptake and cytotoxicity | Amino acid transporters are stereospecific for L-amino acids. |
| Modification of the side-chain amide (e.g., to an ester or acid) | Altered solubility and transport kinetics | Changes in polarity and hydrogen bonding potential can affect interactions with transporter proteins. |
| Replacement of Asparagine with other amino acids (e.g., Glutamine) | Altered transporter affinity and tumor selectivity | Different amino acid transporters have varying substrate specificities. |
Design of Prodrugs Incorporating N2-(2-Chloroethyl)-L-asparagine
A key strategy to enhance the therapeutic index of cytotoxic agents like N2-(2-Chloroethyl)-L-asparagine is to employ a prodrug approach. Prodrugs are inactive or less active precursors that are converted into the active drug at the target site, thereby minimizing systemic toxicity. The rational design of prodrugs is a sophisticated process that considers the unique physiological and biochemical environment of tumors. nih.gov
For nitrogen mustards, a prominent prodrug strategy is Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In this approach, an antibody that recognizes a tumor-specific antigen is conjugated to an enzyme. This antibody-enzyme conjugate localizes at the tumor site. Subsequently, a non-toxic prodrug is administered, which is then converted into the active cytotoxic agent by the localized enzyme. Carboxypeptidase G2 (CPG2) is an enzyme commonly used in ADEPT systems to activate glutamic acid-based prodrugs of nitrogen mustards. nih.govfrontiersin.org A similar strategy could be envisioned for N2-(2-Chloroethyl)-L-asparagine, where the asparagine moiety is further modified to be a substrate for a tumor-localized enzyme.
Another advanced prodrug concept is the design of hypoxia-activated prodrugs. Many solid tumors have regions of low oxygen (hypoxia), a feature that is less common in healthy tissues. By attaching a hypoxia-sensitive trigger to the active drug, the prodrug can be selectively activated in the tumor microenvironment. For example, a tripartite combi-nitrosourea prodrug has been designed to be activated under hypoxic conditions, demonstrating the feasibility of this approach. nih.gov
The rational design of tumor-selective prodrug nanoassemblies represents another cutting-edge approach. researchgate.net By conjugating the drug to molecules that can self-assemble into nanoparticles, the pharmacokinetics and biodistribution of the drug can be significantly improved, leading to enhanced tumor accumulation and reduced off-target effects.
The following table presents some prodrug strategies applicable to N2-(2-Chloroethyl)-L-asparagine.
| Prodrug Strategy | Mechanism of Activation | Potential Advantage |
| Enzyme-Activated Prodrug (e.g., ADEPT) | Cleavage by a tumor-localized enzyme (e.g., CPG2). nih.govresearchgate.net | High tumor selectivity and reduced systemic toxicity. |
| Hypoxia-Activated Prodrug | Reduction of a hypoxia-sensitive moiety in the low-oxygen tumor environment. nih.gov | Targeting of a common feature of solid tumors. |
| Nanoassembly Prodrug | Self-assembly into nanoparticles that accumulate in tumors via the Enhanced Permeability and Retention (EPR) effect. researchgate.net | Improved pharmacokinetics, biodistribution, and tumor accumulation. |
Computational Chemistry and Molecular Modeling for Lead Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. nih.gov These methods can provide valuable insights into the interactions between a drug molecule and its biological target, as well as predict its physicochemical properties and potential metabolic fate.
For N2-(2-Chloroethyl)-L-asparagine, molecular modeling can be employed to study its interaction with DNA. By simulating the formation of the aziridinium ion and its subsequent reaction with DNA bases, researchers can gain a deeper understanding of the alkylation mechanism and identify structural features that enhance this process.
Furthermore, computational approaches are crucial for designing derivatives with improved affinity for amino acid transporters. By building a homology model of a target transporter, such as ASCT2, which is often upregulated in cancer cells, the binding of N2-(2-Chloroethyl)-L-asparagine and its analogues can be simulated. nih.gov This allows for the in silico screening of virtual libraries of compounds to identify those with the highest predicted binding affinity, thereby prioritizing synthetic efforts.
Rational design, supported by computational methods, can also be applied to improve the properties of enzymes used in prodrug therapies, such as L-asparaginase. mdpi.com By modeling the enzyme's active site, mutations can be designed to enhance its stability or alter its substrate specificity, leading to more effective prodrug activation systems.
The table below highlights the application of computational methods in the optimization of N2-(2-Chloroethyl)-L-asparagine.
| Computational Method | Application | Objective |
| Quantum Mechanics (QM) | Studying the reactivity of the chloroethyl group. | To understand the mechanism of aziridinium ion formation and DNA alkylation. |
| Molecular Docking | Simulating the binding of the compound to amino acid transporters. nih.gov | To predict binding affinity and guide the design of derivatives with enhanced uptake. |
| Molecular Dynamics (MD) Simulations | Analyzing the conformational changes of the drug-transporter complex over time. | To assess the stability of the binding interaction and understand the transport mechanism. |
| Homology Modeling | Building 3D models of target proteins (e.g., transporters, enzymes) when experimental structures are unavailable. | To provide a structural basis for rational drug design. |
Mechanisms of Acquired and Intrinsic Resistance
Alterations in DNA Repair Enzyme Expression and Activity (e.g., O6-Alkylguanine DNA Alkyltransferase (AGT))
A primary mechanism of resistance to the 2-chloroethyl group of N2-(2-Chloroethyl)-L-asparagine involves the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). The chloroethyl group exerts its cytotoxic effect by attaching to the O6 position of guanine (B1146940) in DNA, leading to the formation of interstrand cross-links that are lethal to the cell.
AGT is a suicide enzyme that directly reverses this type of DNA damage by transferring the alkyl group from guanine to one of its own cysteine residues. This action restores the integrity of the DNA but also irreversibly inactivates the AGT protein. nih.govnih.gov Consequently, high levels of AGT expression in tumor cells can effectively neutralize the therapeutic effect of chloroethylating agents, conferring significant resistance. The expression and activity of AGT can vary widely among different tumor types and even among individual cells within a tumor, contributing to intrinsic resistance. Acquired resistance can also develop through the selection of cells with elevated AGT expression under the pressure of treatment with alkylating agents.
Changes in Compound Transport and Efflux Pathways
The cellular uptake and efflux of N2-(2-Chloroethyl)-L-asparagine are critical determinants of its intracellular concentration and, therefore, its therapeutic activity. As an amino acid derivative, it is likely transported into cells via amino acid transport systems. For instance, L-asparagine itself is taken up by various transporters in both normal and cancerous cells. In Escherichia coli, two distinct systems with different affinities are responsible for L-asparagine uptake. nih.govnih.gov While specific transporters for N2-(2-Chloroethyl)-L-asparagine have not been explicitly identified in the available research, it is plausible that it utilizes one or more of the known amino acid transport systems.
Resistance can emerge from alterations in these transport systems. A decrease in the expression or activity of the influx transporters responsible for carrying the compound into the cell would lead to lower intracellular drug levels. Conversely, an increase in the activity of efflux pumps, which actively transport drugs out of the cell, can also confer resistance. Members of the ATP-binding cassette (ABC) transporter superfamily are well-known mediators of multidrug resistance and are capable of effluxing a wide range of chemotherapeutic agents. While direct evidence for the efflux of N2-(2-Chloroethyl)-L-asparagine by these pumps is not available, it remains a potential mechanism of resistance given their broad substrate specificity.
Adaptive Responses in Asparagine Metabolism Pathways and ASNS Expression
Resistance to the L-asparagine component of the molecule is primarily mediated by the cellular capacity to synthesize asparagine, a function carried out by the enzyme asparagine synthetase (ASNS). nih.gov ASNS catalyzes the conversion of aspartate and glutamine into asparagine and glutamate (B1630785). researchgate.net Many cancer cells, particularly those of hematopoietic origin, have low basal levels of ASNS and are therefore dependent on extracellular sources of asparagine for survival. nih.gov Therapeutic strategies that deplete extracellular asparagine, such as treatment with L-asparaginase, are effective against these tumors. nih.govnih.goviu.edu
However, cancer cells can develop resistance by upregulating the expression of ASNS. nih.govnih.gov This adaptive response allows them to produce their own asparagine, thereby circumventing the effects of asparagine depletion. nih.goviu.edu Studies have shown a direct correlation between increased ASNS protein levels and resistance to L-asparaginase. nih.gov While the direct impact of ASNS expression on the efficacy of N2-(2-Chloroethyl)-L-asparagine has not been detailed, it is a highly probable mechanism of resistance. By providing an independent source of asparagine, elevated ASNS activity could mitigate the metabolic stress induced by the L-asparagine moiety of the drug, allowing the cell to better tolerate its cytotoxic effects.
The regulation of ASNS expression is complex and involves cellular stress response pathways. researchgate.netiu.edu For instance, the transcription factor ATF4 is a key regulator of ASNS expression in response to amino acid deprivation. iu.edu
Below is a table summarizing research findings on the correlation between ASNS expression and resistance to L-asparaginase.
| Cell Type | Observation | Reference |
| Acute Lymphoblastic Leukemia (ALL) | Inverse correlation between ASNS protein levels and sensitivity to asparaginase (B612624). | nih.gov |
| Pancreatic Cancer | Overexpression of ASNS associated with increased resistance to cisplatin-induced apoptosis. | nih.gov |
| Ovarian Cancer | Negative correlation between ASNS mRNA levels and susceptibility to asparaginase. | nih.gov |
Cross-Resistance Patterns with Other Alkylating Agents
The development of resistance to one alkylating agent can sometimes lead to resistance to other drugs in the same class, a phenomenon known as cross-resistance. The primary mechanism underlying this is often the upregulation of shared resistance pathways, such as increased DNA repair capacity or enhanced drug efflux.
Given that the cytotoxic action of the 2-chloroethyl group is a common feature among several chemotherapeutic agents, it is plausible that cells resistant to N2-(2-Chloroethyl)-L-asparagine due to enhanced AGT activity would also exhibit cross-resistance to other chloroethylating agents like carmustine (BCNU) and lomustine (CCNU). However, the patterns of cross-resistance are not always predictable and can depend on the specific chemical structure of the drugs and the particular resistance mechanisms at play in the cancer cells. For instance, resistance to one alkylating agent does not invariably confer resistance to all others, suggesting that subtle differences in drug structure, transport, and DNA adduct formation can influence their activity profiles in resistant cells.
Advanced Research Methodologies and Techniques
Spectroscopic Techniques for DNA Adduct Characterization
The alkylating nature of the 2-chloroethyl group in N2-(2-Chloroethyl)-L-asparagine suggests a potential for interaction with nucleic acids, leading to the formation of DNA adducts. The precise characterization of these adducts is crucial for understanding the compound's genotoxic potential and mechanism of action. Advanced spectroscopic techniques are indispensable for this purpose.
One powerful approach involves the use of liquid chromatography-mass spectrometry (LC-MS) based methods. For instance, a robust technique like ultra-performance liquid chromatography-ion trap multistage scanning mass spectrometry (UPLC/MS³) can be employed to identify and quantify DNA adducts. nih.gov In a manner analogous to studies on other chloroethylating agents, this method would allow for the separation and sensitive detection of specific adducts formed between N2-(2-Chloroethyl)-L-asparagine and DNA bases, such as guanine (B1146940). nih.gov The synthesis of authentic standards of potential adducts and their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry would be a prerequisite for accurate quantification. nih.gov
Another relevant technique is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED). This method has proven sensitive for measuring specific DNA adducts, such as N7-(2-hydroxyethyl)guanine, formed by other chloroethyl-containing compounds. nih.gov Its application to N2-(2-Chloroethyl)-L-asparagine could enable the detection of similar hydroxyethylated adducts with high sensitivity, potentially allowing for their quantification in cellular DNA following treatment. nih.gov
Furthermore, NMR spectroscopy itself is a powerful tool for structural elucidation. While challenges exist in analyzing complex biological samples, advanced NMR techniques, such as triple-resonance experiments, have been used to characterize subtle protein modifications like asparagine deamidation and could be adapted to study the structural changes in DNA upon adduction with N2-(2-Chloroethyl)-L-asparagine.
Table 1: Spectroscopic Techniques for DNA Adduct Analysis
| Technique | Application for N |
Key Findings from Analogous Studies |
|---|---|---|
| UPLC/MS³ | Identification and quantification of specific DNA adducts formed by the compound. | Characterized and quantified five different guanine adducts from a nitrogen mustard, including mono-adducts and cross-links. nih.gov |
| HPLC-ED | Sensitive detection and quantification of specific hydroxyethylated DNA adducts. | Detected N7-(2-hydroxyethyl)guanine adducts in DNA from cells treated with a chloroethylnitrosourea. nih.gov |
Mass Spectrometry-Based Metabolomics and Proteomics for Pathway Analysis
To understand the broader biological effects of N2-(2-Chloroethyl)-L-asparagine, it is essential to investigate its impact on cellular metabolism and protein expression. Mass spectrometry-based metabolomics and proteomics are key technologies for achieving a systems-level understanding of these effects.
Metabolomics:
Untargeted and targeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can provide a comprehensive snapshot of the metabolic changes induced by N2-(2-Chloroethyl)-L-asparagine. Given that L-asparaginase is a component of the compound's structure, studies on L-asparaginase itself offer valuable insights. For example, a targeted metabolomic analysis using LC-MS/MS has been used to quantify the dynamic changes in amino acid metabolism in cancer cells treated with L-asparaginase. nih.gov Such an approach could be applied to cells treated with N2-(2-Chloroethyl)-L-asparagine to monitor the depletion of asparagine and glutamine and the downstream effects on other metabolic pathways. nih.gov Untargeted metabolomics, using high-resolution mass spectrometry like UHPLC-ESI-QTOF-MS, can identify a wide range of dysregulated metabolites, providing novel insights into the compound's mechanism of action. mdpi.com
Proteomics:
Proteomic approaches can identify changes in protein expression and post-translational modifications that occur in response to N2-(2-Chloroethyl)-L-asparagine. Reverse Phase Proteomic Arrays (RPPA) have been utilized to measure the expression levels of specific proteins, such as asparagine synthetase (ASNS), in large patient cohorts. nih.govnih.gov This technique could be employed to assess how N2-(2-Chloroethyl)-L-asparagine affects the expression of ASNS and other proteins involved in asparagine metabolism and cell survival pathways. nih.govnih.gov A broader, unbiased view can be obtained through shotgun proteomics, which can identify and quantify thousands of proteins, revealing entire pathways that are perturbed by the compound.
Table 2: Mass Spectrometry-Based 'Omics' Approaches
| Approach | Technique | Application for N |
|---|---|---|
| Metabolomics | LC-MS/MS | Quantify changes in amino acids and related metabolites to understand the impact on asparagine metabolism. nih.gov |
| UHPLC-ESI-QTOF-MS | Profile a wide range of metabolites to identify novel pathways affected by the compound. mdpi.com | |
| Proteomics | Reverse Phase Proteomic Array (RPPA) | Measure the expression of key proteins like asparagine synthetase to assess cellular response. nih.govnih.gov |
Advanced Cell Culture Systems (e.g., 3D Spheroids, Organoids, Co-culture Models)
Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment of tissues in vivo. Advanced three-dimensional (3D) cell culture systems provide more physiologically relevant models to study the effects of compounds like N2-(2-Chloroethyl)-L-asparagine.
3D Spheroids:
Multicellular tumor spheroids (MCTS) are 3D aggregates of cancer cells that mimic the architecture, cell-cell interactions, and nutrient gradients of small avascular tumors. nih.govbiorxiv.org The use of non-adhesive surfaces, such as agarose-based microwells, allows for the self-assembly of cells into spheroids. nih.gov These models have been shown to exhibit different drug responses compared to 2D cultures, often demonstrating increased resistance. nih.gov Studying the effects of N2-(2-Chloroethyl)-L-asparagine on 3D spheroids derived from various cancer cell lines could provide a more accurate prediction of its in vivo efficacy.
Organoids:
Organoids are even more complex 3D structures derived from stem cells that self-organize to form organ-like tissues with realistic micro-anatomy. While the generation of organoids is more technically demanding, they offer an unparalleled in vitro model for studying tissue-specific responses to chemical compounds.
Co-culture Models:
To better mimic the tumor microenvironment, co-culture models that incorporate different cell types, such as cancer cells, fibroblasts, and immune cells, can be established in a 3D format. For example, co-culturing glioblastoma cells with neuroblastoma cells in a spheroid model has been used to study drug responses in a more representative brain tumor microenvironment. biorxiv.org Such models would be invaluable for investigating how the tumor microenvironment influences the activity of N2-(2-Chloroethyl)-L-asparagine.
Molecular Biology Techniques for Gene Expression and Protein Analysis (e.g., CRISPR, RNA-seq, Western Blot)
A deep understanding of the molecular mechanisms underlying the cellular response to N2-(2-Chloroethyl)-L-asparagine requires the use of advanced molecular biology techniques.
CRISPR-Cas9:
The CRISPR-Cas9 gene-editing technology allows for the precise knockout or modification of specific genes. This can be used to identify genes that are essential for the cytotoxic effects of N2-(2-Chloroethyl)-L-asparagine or genes that confer resistance. For instance, a genome-wide CRISPR/Cas9 screen could identify synthetic lethal interactions with the compound. nih.govnih.gov Furthermore, CRISPR could be used to knock out asparagine synthetase to investigate if this sensitizes cells to N2-(2-Chloroethyl)-L-asparagine.
RNA-seq:
RNA sequencing (RNA-seq) is a powerful method for comprehensive transcriptomic analysis, providing a quantitative readout of the expression of all genes in a cell or tissue. By comparing the transcriptomes of cells treated with N2-(2-Chloroethyl)-L-asparagine to untreated cells, researchers can identify differentially expressed genes and perturbed signaling pathways. nih.govnih.gov This can reveal the cellular processes that are most affected by the compound, such as DNA damage response, apoptosis, and metabolic pathways. nih.govnih.gov
Western Blot:
Western blotting remains a fundamental technique for validating changes in protein expression observed at the transcript level by RNA-seq. It allows for the specific detection and semi-quantification of target proteins using antibodies. This technique would be essential to confirm, for example, the upregulation of DNA damage response proteins or the downregulation of cell survival proteins following treatment with N2-(2-Chloroethyl)-L-asparagine.
In Vivo Imaging and Biomarker Discovery in Animal Models
To translate in vitro findings to a whole-organism context, studies in animal models are essential. Advanced in vivo imaging techniques and biomarker discovery strategies are critical components of such studies.
In Vivo Imaging:
Non-invasive in vivo imaging techniques allow for the longitudinal monitoring of biological processes in living animals. For instance, in vivo imaging using chemiluminescent probes can be used to detect reactive oxygen and nitrogen species, providing insights into oxidative stress induced by a compound. nih.gov Positron Emission Tomography (PET) with specific tracers could potentially be developed to track the biodistribution of N2-(2-Chloroethyl)-L-asparagine or to monitor metabolic responses in tumors.
Biomarker Discovery:
The identification of biomarkers of exposure or effect is crucial for both preclinical and potential clinical development. Mass spectrometry-based approaches can be used to discover biomarkers in biological fluids or tissues. For example, LC-HRMS/MS can be used to identify chlorinated compounds in plants exposed to chlorine gas, a strategy that could be adapted to find biomarkers of N2-(2-Chloroethyl)-L-asparagine exposure in animal models. tno.nl Such biomarkers could include the compound itself, its metabolites, or downstream molecules that are altered upon exposure. mdpi.com The identification of protein adducts in blood, for instance, can serve as long-lived biomarkers of exposure to reactive compounds. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N |
| L-asparaginase |
| bis(2-chloroethyl)ethylamine |
| N7-(2-hydroxyethyl)guanine |
| 1-(2-chloroethyl)-1-nitrosourea |
| Asparagine |
| Glutamine |
| 5-fluorouracil |
| Temozolomide |
| Paclitaxel |
| Etoposide |
| Fenclonine |
| 3-chlorotyrosine |
| 3,5-dichlorotyrosine |
| 5-chlorocytosine |
| 2-amino-6-chloropurine |
| Chlorodopamine |
| Dichlorodopamine |
Q & A
Q. What are the recommended synthetic routes for N²-(2-Chloroethyl)-L-asparagine, and how can reaction efficiency be optimized?
The synthesis typically involves alkylation of L-asparagine using chloroethylating agents (e.g., bis(2-chloroethyl)amines) under controlled pH and temperature. Reaction efficiency can be optimized via fractional factorial designs (e.g., Plackett-Burman) to screen variables like reagent stoichiometry, solvent polarity, and reaction time. Post-synthesis purification should employ reversed-phase HPLC with UV detection to isolate the target compound from byproducts .
Q. How can researchers characterize the purity and structural integrity of N²-(2-Chloroethyl)-L-asparagine?
Use a combination of:
Q. What stability challenges arise in storing N²-(2-Chloroethyl)-L-asparagine, and how can they be mitigated?
The chloroethyl group is prone to hydrolysis under acidic or aqueous conditions. Stability studies using accelerated degradation protocols (40°C/75% RH) with LC-MS monitoring are recommended. Store lyophilized samples at -20°C in argon-purged vials to minimize decomposition. Include stability-indicating assays in long-term storage experiments .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and solvation behavior of N²-(2-Chloroethyl)-L-asparagine?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic reactivity of the chloroethyl group and tautomerization equilibria. Molecular dynamics simulations in explicit solvents (e.g., water, DMSO) reveal solvation shells and aggregation tendencies, which correlate with experimental solubility data .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of N²-(2-Chloroethyl)-L-asparagine derivatives?
- Central Composite Design (CCD): Optimize substituent variations (e.g., alkyl chain length, halogenation) to correlate with biological activity (e.g., enzyme inhibition).
- In vitro assays: Pair with multivariate regression analysis to identify critical steric/electronic parameters influencing potency. Reference studies on similar chloroethylamines for SAR benchmarks .
Q. How should researchers address contradictions in thermodynamic data (e.g., ΔrH°, ΔrG°) for N²-(2-Chloroethyl)-L-asparagine in different solvent systems?
Reconcile discrepancies by:
- Validating calorimetry protocols (e.g., isothermal titration vs. differential scanning).
- Comparing solvation models (e.g., COSMO-RS vs. experimental apparent molar volumes).
- Testing ionic strength effects using Hofmeister series adjustments (e.g., adding NaCl or BTEAC ionic liquids) .
Q. What advanced analytical techniques resolve decomposition pathways of N²-(2-Chloroethyl)-L-asparagine under physiological conditions?
- LC-MS/MS with collision-induced dissociation (CID): Identify transient intermediates (e.g., aziridinium ions) during hydrolysis.
- Solid-state NMR: Track structural changes in lyophilized formulations exposed to moisture.
- Isotope-labeling studies (e.g., ¹⁵N/²H) to trace bond cleavage kinetics .
Methodological Notes
- Data Presentation: Use tables to compare synthetic yields, spectral data, and computational parameters (e.g., Table 9 in for volumetric properties).
- Ethical Compliance: Document safety protocols for handling chloroethyl derivatives (e.g., OSHA HCS guidelines in ).
- Critical Analysis: Apply AP® Physics 1/2 frameworks (e.g., Practice 4.1–4.4) to justify data selection and experimental reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
